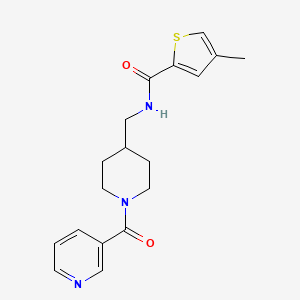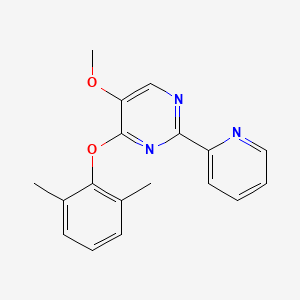
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine
Overview
Description
4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine (DMPP) is an important chemical compound that is widely used in scientific research due to its unique properties. It is a heterocyclic aromatic compound with a molecular weight of 264.3 g/mol and a melting point of 180-182 °C. DMPP is a colorless, crystalline solid that is soluble in water and alcohol. It is a member of the pyrimidine family and is commonly used in organic synthesis.
Scientific Research Applications
Pyrimidine's Role in Biology and Medicine
Pyrimidines, including compounds like 4-(2,6-Dimethylphenoxy)-5-methoxy-2-(2-pyridinyl)pyrimidine, are significant in biology and medicine. They are part of the DNA structure, and their functionality is heavily involved in molecular recognition processes via hydrogen bonding, which is crucial for the targeted action of pharmaceuticals (Rajam et al., 2017).
Antifungal Applications
Certain pyrimidine derivatives exhibit antifungal effects. For instance, compounds like 4-methoxy-N,N-dimethyl-6-(phenylthio) pyrimidin-2-amine have shown effectiveness against fungi such as Aspergillus terreus and Aspergillus niger. These findings suggest potential development into antifungal agents, highlighting the versatility of pyrimidine derivatives in medical applications (Jafar et al., 2017).
Anti-HIV-1 Activity
Derivatives of pyrimidine, like 2-[2-(3,5-dimethylphenoxy)ethyl]thio derivatives, have shown promising results in inhibiting the Human Immunodeficiency Virus (HIV). Studies indicate that these compounds can effectively suppress HIV-1 reproduction in vitro (Novikov et al., 2004).
Structural Studies for Molecular Recognition
Understanding the structure of pyrimidine derivatives like this compound is essential for molecular recognition studies. These structures, analyzed through X-ray diffraction, inform the interactions at the molecular level, which is pivotal for developing targeted therapies and understanding drug interactions (Khrustalev et al., 2008).
Spectrophotometric Studies for Chemical Analysis
Pyrimidine derivatives are also used in spectrophotometric studies for the determination of various compounds in chemical analysis. Their interactions with other chemicals can be utilized to identify and measure the concentration of substances in a solution, demonstrating their utility in analytical chemistry (Habeeb et al., 2009).
Dehalogenation Studies
Research on the dehalogenation of 2-halogenopyrimidines provides insight into chemical reactions that are important for synthesizing various compounds, including pharmaceuticals. These studies contribute to a deeper understanding of chemical reactivity and synthesis pathways (Brown & Waring, 1973).
properties
IUPAC Name |
4-(2,6-dimethylphenoxy)-5-methoxy-2-pyridin-2-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-12-7-6-8-13(2)16(12)23-18-15(22-3)11-20-17(21-18)14-9-4-5-10-19-14/h4-11H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVKLRHBVSLSPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OC2=NC(=NC=C2OC)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




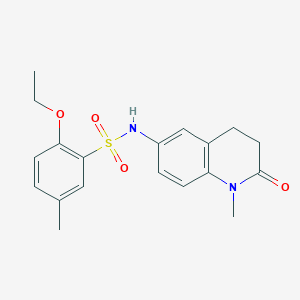
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2474683.png)


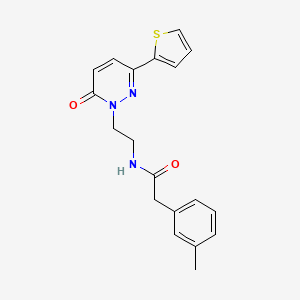
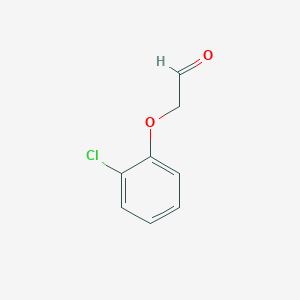
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![3-[3-(4-Fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]propanoic acid](/img/structure/B2474692.png)
![Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2474693.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)
![N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2474698.png)
